

# L-870810: A Technical Guide to its Binding Site on HIV Integrase

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-870810** is a potent naphthyridine-based inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase. As an integrase strand transfer inhibitor (INSTI), it represents a critical class of antiretroviral drugs that target the essential process of viral DNA integration into the host genome. This document provides a comprehensive technical overview of the **L-870810** binding site on HIV integrase, detailing the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate this critical drug-target interface.

# The L-870810 Binding Site: A Multi-faceted View

While a co-crystal structure of **L-870810** complexed with HIV-1 integrase is not publicly available, a wealth of biochemical and genetic data has allowed for a detailed characterization of its binding site within the catalytic core domain (CCD) of the enzyme.

The binding of **L-870810** is centered in the active site of the integrase, a region defined by the highly conserved D,D-35-E motif (comprising residues Asp64, Asp116, and Glu152). This motif is responsible for coordinating two divalent magnesium ions (Mg<sup>2+</sup>), which are essential for the catalytic activity of the enzyme.[1][2] **L-870810**, like other INSTIs, functions by chelating these Mg<sup>2+</sup> ions, effectively displacing them from their operational positions and thereby blocking the strand transfer reaction.[1]



Further defining the binding pocket are residues that confer resistance to **L-870810** when mutated. The primary mutations associated with resistance to **L-870810** are L74M, E92Q, and S230N.[3][4] These mutations are located in close proximity to the active site and are thought to either directly interfere with inhibitor binding or alter the conformation of the active site to reduce the inhibitor's affinity. The locations of these resistance mutations provide crucial insights into the specific amino acid residues that form the binding cavity for **L-870810**.

Cross-linking studies have further refined our understanding of the **L-870810** binding site. Inhibition of Schiff base and disulfide cross-linking by **L-870810** suggests that the compound interacts with the donor viral cDNA binding site on the integrase enzyme.[5] This indicates that **L-870810** occupies a space that overlaps with the binding site of the viral DNA substrate, providing a direct competitive mechanism for its inhibitory action.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data regarding the inhibitory activity of **L-870810** against HIV-1 integrase.

Parameter	Value	Assay Conditions	Reference
IC₅o (Strand Transfer)	~100 nM	In vitro strand transfer assay with assembled integrase-donor complex	[6]
IC <sub>50</sub> (3'-Processing)	>10 μM	In vitro 3'-processing assay	[6]
IC <sub>50</sub> (Disintegration)	>10 μM	In vitro disintegration assay	[6]



Mutation	Fold Change in Susceptibility	Reference
L74M	>10	[3]
E92Q	>10	[3]
S230N	>10	[3]
Q148R	Significant cross-resistance	[3]
N155H	Significant cross-resistance	[3]

# **Experimental Protocols**

The characterization of the **L-870810** binding site has been achieved through a combination of sophisticated biochemical and virological assays. Detailed methodologies for key experiments are provided below.

# **HIV-1 Integrase Strand Transfer Assay**

This assay measures the ability of integrase to insert a donor DNA substrate into a target DNA substrate, a process inhibited by INSTIs like **L-870810**.

#### Materials:

- Purified recombinant HIV-1 integrase
- Donor DNA substrate (e.g., a biotinylated oligonucleotide mimicking the viral LTR U5 end)
- Target DNA substrate (e.g., a digoxigenin-labeled oligonucleotide)
- Assay buffer (containing a suitable buffer, salt, DTT, and MgCl<sub>2</sub>)
- · Streptavidin-coated microplates
- Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)
- Plate reader



#### Protocol:

- Coat a streptavidin-coated 96-well plate with the biotinylated donor DNA substrate.
- Wash the plate to remove unbound donor DNA.
- Add purified HIV-1 integrase to the wells and incubate to allow for the formation of the integrase-donor DNA complex.
- Add serial dilutions of L-870810 or control compounds to the wells and incubate.
- Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.
- Wash the plate to remove unreacted components.
- Add the anti-digoxigenin-HRP antibody and incubate.
- Wash the plate to remove unbound antibody.
- Add the TMB substrate and incubate until a color change is observed.
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the inhibitor concentration.

## **Site-Directed Mutagenesis**

This technique is used to introduce specific amino acid changes (e.g., L74M, E92Q, S230N) into the integrase gene to assess their impact on **L-870810** susceptibility.

#### Materials:

- Plasmid DNA containing the wild-type HIV-1 integrase gene
- Mutagenic primers containing the desired nucleotide changes
- · High-fidelity DNA polymerase



- DPN I restriction enzyme
- Competent E. coli cells for transformation
- DNA sequencing reagents

#### Protocol:

- Design and synthesize mutagenic primers that anneal to the integrase gene and contain the desired mutation.
- Perform PCR using the wild-type integrase plasmid as a template and the mutagenic primers. The high-fidelity DNA polymerase will amplify the entire plasmid, incorporating the mutation.
- Digest the PCR product with DPN I. DPN I specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental (wild-type) plasmid and leaving the newly synthesized, unmethylated (mutant) plasmid intact.
- Transform the DPN I-treated DNA into competent E. coli cells.
- Select for transformed cells and isolate the plasmid DNA.
- Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
- Express and purify the mutant integrase protein for use in enzymatic assays or generate recombinant viruses carrying the mutation for cell-based susceptibility assays.

## **Schiff Base and Disulfide Cross-linking Assays**

These assays are used to probe the proximity of the inhibitor to specific residues on the integrase or the viral DNA substrate. Inhibition of cross-linking by **L-870810** provides evidence of its binding location.

#### Schiff Base Cross-linking Protocol:

Prepare a viral DNA oligonucleotide substrate containing an abasic site.



- Incubate the modified DNA with purified HIV-1 integrase in the presence and absence of L-870810.
- A Schiff base can form between a lysine residue on the integrase and the aldehyde group of the abasic site.
- Reduce the Schiff base with sodium borohydride to form a stable covalent bond.
- Analyze the reaction products by SDS-PAGE and autoradiography (if the DNA is radiolabeled) to detect the formation of a covalent integrase-DNA complex.
- A decrease in the cross-linked product in the presence of L-870810 indicates that the inhibitor binds at or near the site of cross-linking.

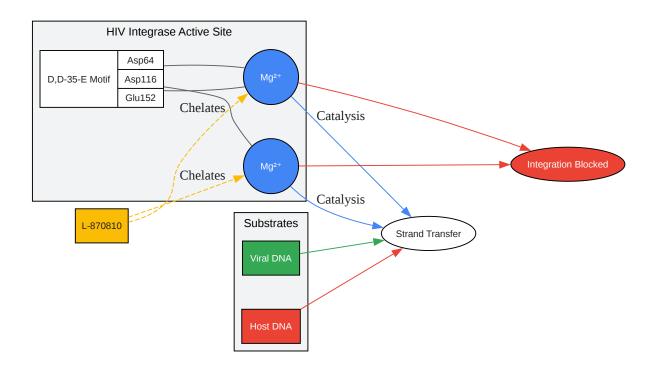
#### Disulfide Cross-linking Protocol:

- Introduce a cysteine mutation at a specific position in the integrase enzyme (e.g., near the active site).
- Synthesize a viral DNA oligonucleotide with a thiol-reactive group at a specific position.
- Incubate the mutant integrase with the modified DNA in the presence and absence of L-870810 under oxidizing conditions.
- A disulfide bond can form between the cysteine on the integrase and the thiol group on the DNA.
- Analyze the reaction products by SDS-PAGE to detect the cross-linked complex.
- Inhibition of cross-linking by L-870810 suggests the inhibitor's binding site is in close proximity to the engineered cysteine and the modified DNA base.

## Visualizations

### **Mechanism of Action of L-870810**



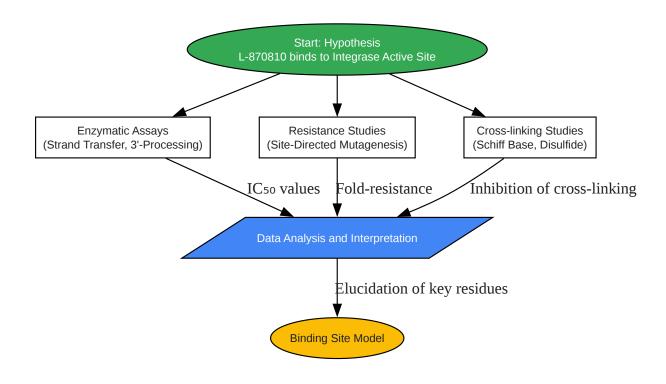


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Caption: Mechanism of L-870810 action on HIV integrase.

# **Experimental Workflow for Binding Site Identification**





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Caption: Workflow for identifying the **L-870810** binding site.

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- To cite this document: BenchChem. [L-870810: A Technical Guide to its Binding Site on HIV Integrase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674197#l-870810-target-binding-site-on-hiv-integrase]

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